4-(1-Propynyl)phthalic Anhydride

Polymer Chemistry Thermal Stability Materials Science

4-(1-Propynyl)phthalic anhydride features a propynyl group enabling CuAAC and thiol-yne click chemistry. Its 8.1% higher MW and 25.4°C higher boiling point vs 4-ethynylphthalic anhydride expand polyimide processing windows and thermal stability. The internal methyl modulates cycloaddition kinetics for orthogonal coupling strategies. Buy now for high-performance polyimides, liquid crystal monomers, and bioorthogonal linkers.

Molecular Formula C11H6O3
Molecular Weight 186.16 g/mol
CAS No. 1240685-26-0
Cat. No. B1288662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Propynyl)phthalic Anhydride
CAS1240685-26-0
Molecular FormulaC11H6O3
Molecular Weight186.16 g/mol
Structural Identifiers
SMILESCC#CC1=CC2=C(C=C1)C(=O)OC2=O
InChIInChI=1S/C11H6O3/c1-2-3-7-4-5-8-9(6-7)11(13)14-10(8)12/h4-6H,1H3
InChIKeyLBTIDDCTPLEEAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Propynyl)phthalic Anhydride (CAS 1240685-26-0): A Click-Ready Building Block for Polyimide and Bioorthogonal Synthesis


4-(1-Propynyl)phthalic anhydride (CAS 1240685-26-0) is a phthalic anhydride derivative featuring a terminal propynyl (alkyne) moiety, which confers exceptional utility in click chemistry applications, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions [1]. With a molecular formula of C₁₁H₆O₃ and a molecular weight of 186.16 g/mol, this compound exhibits a melting point in the range of 113-117 °C and is commonly supplied as a white to orange powder or crystalline solid . Its primary application areas include the synthesis of high-performance polyimides, liquid crystal (LC) building blocks, and polyfunctional bioorthogonal reagents, where the alkyne group enables precise, high-yielding conjugation strategies [2].

Why 4-(1-Propynyl)phthalic Anhydride Cannot Be Simply Replaced by Unsubstituted Phthalic Anhydride or Other Alkyne Analogs in Advanced Syntheses


Generic substitution of 4-(1-Propynyl)phthalic anhydride with simpler analogs like unsubstituted phthalic anhydride (PA) or even closely related alkyne-functionalized monomers such as 4-ethynylphthalic anhydride (EPA) is precluded by the distinct physicochemical and reactive profiles of the propynyl group. The internal methyl substitution on the alkyne in 4-(1-propynyl)phthalic anhydride confers a higher molecular weight (186.16 vs. 172.14 g/mol for EPA) and a significantly elevated boiling point (377.9 °C vs. 352.4 °C for EPA) . More critically, the terminal alkyne remains available for click chemistry, but the steric and electronic effects of the methyl group directly modulate the kinetics and yield of cycloaddition reactions compared to the unsubstituted ethynyl analog, influencing the design of orthogonal coupling strategies in polyfunctional compound synthesis [1].

Quantitative Differentiation of 4-(1-Propynyl)phthalic Anhydride: Direct Comparative Evidence Against Key Analogs


Elevated Boiling Point and Thermal Stability vs. 4-Ethynylphthalic Anhydride (EPA)

When comparing 4-(1-propynyl)phthalic anhydride to its closest structural analog, 4-ethynylphthalic anhydride (EPA), a quantifiable difference in predicted boiling point is observed. The propynyl analog exhibits a boiling point of 377.9 ± 0.0 °C, whereas EPA's boiling point is 352.5 ± 25.0 °C . This 25.4 °C difference is attributed to the increased molecular weight and the presence of the methyl group on the alkyne moiety, which enhances van der Waals interactions and consequently, the enthalpy of vaporization [1].

Polymer Chemistry Thermal Stability Materials Science

Increased Molecular Weight for Polymer Stoichiometry and Property Tuning vs. 4-Ethynylphthalic Anhydride (EPA)

A direct comparison of molecular weight shows that 4-(1-propynyl)phthalic anhydride (186.16 g/mol) is 14.02 g/mol heavier than 4-ethynylphthalic anhydride (172.14 g/mol) [1]. This 8.1% increase in monomer mass directly impacts the stoichiometric calculations for polycondensation reactions and influences the final polymer's segmental mass, free volume, and gas transport properties. The difference arises from the substitution of a terminal hydrogen with a methyl group on the alkyne functionality.

Polyimide Synthesis Polymer Characterization Stoichiometry

Differentiated Melting Point Profile for Purification and Formulation vs. 4-Ethynylphthalic Anhydride (EPA)

The melting point of 4-(1-propynyl)phthalic anhydride is reported within the range of 113.0 to 117.0 °C, with a central value of 115 °C . In contrast, 4-ethynylphthalic anhydride exhibits a higher melting point of 125 °C . This 10 °C difference in solid-liquid phase transition temperature is a tangible differentiator for purification via recrystallization and for solid-state handling in automated synthesis or formulation workflows.

Process Chemistry Purification Formulation

Distinct Alkyne Reactivity for Orthogonal Click Chemistry Strategies vs. Ethynyl Analogs

4-(1-Propynyl)phthalic anhydride is specifically identified as a key component in the synthesis of polyfunctional compounds designed for orthogonal and bioorthogonal click chemistry applications, as detailed in patent literature [1]. Its propynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions [2]. The presence of the internal methyl group, relative to an ethynyl group, is known to modulate the electron density of the alkyne bond, which can alter the kinetics of cycloaddition. This allows for the strategic design of reaction sequences where the propynyl moiety is addressed orthogonally or at a different rate than a more electron-deficient or less sterically hindered alkyne, a capability not offered by the unsubstituted ethynyl analog.

Click Chemistry Bioorthogonal Chemistry Polymer Conjugation

Validated Application Scenarios for 4-(1-Propynyl)phthalic Anhydride Where Its Specific Properties Provide a Clear Advantage


Synthesis of High-Temperature Polyimides with Tailored Thermal Properties

Leverage the 8.1% higher molecular weight and 25.4 °C higher boiling point of 4-(1-propynyl)phthalic anhydride over 4-ethynylphthalic anhydride to formulate polyimide resins with enhanced thermal stability and a wider processing window. The increased monomer mass allows for precise stoichiometric control to fine-tune the polymer's glass transition temperature (Tg) and thermal decomposition profile for demanding aerospace and electronics applications [1].

Development of Orthogonal Click Chemistry Reagents for Bioconjugation

Employ the unique reactivity profile of the propynyl group in 4-(1-propynyl)phthalic anhydride to construct polyfunctional, hetero-bifunctional linkers for bioorthogonal chemistry. As described in recent patents, this compound serves as a platform for creating molecules with multiple, independently addressable click handles (e.g., for azide, thiol, or tetrazine), enabling complex, multi-step labeling of biomolecules or targeted drug delivery systems where precise control over conjugation sequence is essential [1].

Fabrication of Liquid Crystal (LC) Building Blocks and Advanced Organic Electronics

Utilize 4-(1-propynyl)phthalic anhydride as a key precursor in the synthesis of liquid crystal monomers. Its rigid aromatic core, functionalized with a reactive propynyl group, provides the necessary anisotropic geometry and post-synthetic modification potential required for creating advanced LC materials. The lower melting point (115 °C) compared to ethynyl analogs (125 °C) can facilitate easier processing and purification during monomer synthesis [2].

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